molecular formula C15H23N5O2S B496498 [(3-ETHOXY-4-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Katalognummer: B496498
Molekulargewicht: 337.4g/mol
InChI-Schlüssel: HMHQDDYKHOHUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the ethoxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the tetrazole ring: This is typically done through cyclization reactions involving azides and nitriles.

    Coupling of the phenyl and tetrazole moieties: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H23N5O2S

Molekulargewicht

337.4g/mol

IUPAC-Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C15H23N5O2S/c1-4-22-14-10-12(6-7-13(14)21-3)11-16-8-5-9-23-15-17-18-19-20(15)2/h6-7,10,16H,4-5,8-9,11H2,1-3H3

InChI-Schlüssel

HMHQDDYKHOHUDW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCCSC2=NN=NN2C)OC

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCCCSC2=NN=NN2C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.